molecular formula C23H27F2N5O4 B610802 (3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid CAS No. 1621332-91-9

(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid

Cat. No.: B610802
CAS No.: 1621332-91-9
M. Wt: 475.5
InChI Key: IGUVQCZYMKVWFL-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SF0166 is a potent and selective inhibitor of integrin αvβ3 which inhibits integrin-ligand interactions and cellular adhesion to vitronectin across human, rat, rabbit, and dog cell lines.

Scientific Research Applications

Educational Outreach in Scientific Research

  • Assessing the Impact of Education and Outreach Activities : This study investigated attitudes of university-level research scientists towards educational and outreach activities. Although some scientists value these activities, they often face obstacles such as lack of institutional support, balancing research careers with outreach efforts, and connecting with a non-scientific audience (McCann et al., 2015).

Discipline and Argumentation in Science Education

  • The Relationship of Discipline Background to Argumentation : This research highlighted the impact of discipline background on students' argumentation on socioscientific issues. It was found that social science majors generate more justifications than science majors, and the aspect of value was used most in students' argumentation regardless of their discipline background (Christenson et al., 2014).

Data Sharing Practices in Scientific Research

  • Data Sharing by Scientists: Practices and Perceptions : This paper discusses the practices and perceptions surrounding data sharing among scientists. While data sharing is recognized as a crucial part of the scientific method, several barriers prevent effective data sharing and preservation, including insufficient time, lack of funding, and the need for more supportive data management infrastructure from organizations (Tenopir et al., 2011).

Affiliation Dynamics in University Research Centers

  • Academic Scientists’ Affiliation with University Research Centers : The study delves into the selection dynamics of university research centers and how they choose their affiliates based on individual scientific and technical human capital. It underscores the importance of diversity and equity in these centers, offering a level playing field for women, minority, and foreign-born scientists (Su, 2014).

Properties

CAS No.

1621332-91-9

Molecular Formula

C23H27F2N5O4

Molecular Weight

475.5

IUPAC Name

(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid

InChI

InChI=1S/C23H27F2N5O4/c24-22(25)34-19-8-6-16(14-27-19)18(13-20(31)32)30-12-11-29(23(30)33)10-2-4-17-7-5-15-3-1-9-26-21(15)28-17/h5-8,14,18,22H,1-4,9-13H2,(H,26,28)(H,31,32)/t18-/m0/s1

InChI Key

IGUVQCZYMKVWFL-SFHVURJKSA-N

SMILES

C1CC2=C(NC1)N=C(C=C2)CCCN3CCN(C3=O)C(CC(=O)O)C4=CN=C(C=C4)OC(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SF-0166;  SF 0166;  SF0166

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid
Reactant of Route 2
(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid
Reactant of Route 3
(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid
Reactant of Route 4
(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid
Reactant of Route 5
(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid
Reactant of Route 6
(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid

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